

# Application Notes and Protocols for the Enantioselective Synthesis of Chiral N-Tosylaziridines

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## Compound of Interest

Compound Name: *N*-Tosylaziridine

Cat. No.: B123454

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These application notes provide a detailed overview of contemporary methods for the enantioselective synthesis of chiral **N-Tosylaziridines**, critical building blocks in medicinal chemistry and organic synthesis. This document outlines various catalytic systems, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.

## Introduction

Chiral **N-tosylaziridines** are highly valuable synthetic intermediates due to their versatile reactivity, allowing for the stereoselective introduction of nitrogen-containing functionalities.<sup>[1]</sup> The development of catalytic enantioselective methods for their synthesis is a significant area of research, offering efficient routes to enantiopure amines, amino alcohols, and other complex nitrogenous compounds. This document details several leading strategies for this transformation, focusing on transition metal catalysis.

## I. Overview of Catalytic Systems

The enantioselective aziridination of alkenes is predominantly achieved through transition metal catalysis, where a chiral ligand environment around a metal center dictates the

stereochemical outcome. Several metals have been shown to be effective, with copper, rhodium, and silver being the most prominent.

- Copper (Cu) Catalysis: Copper complexes, particularly with bis(oxazoline) (BOX) ligands, are widely used for the aziridination of styrenes and other activated olefins.<sup>[2]</sup> The nitrene source is often a hypervalent iodine reagent like [N-(p-toluenesulfonyl)imino]phenyliodinane (TsN=IPh).
- Rhodium (Rh) Catalysis: Dirhodium(II) carboxylate complexes are powerful catalysts for nitrene transfer reactions.<sup>[3]</sup> They are particularly effective with tosyl azide (TsN<sub>3</sub>) or sulfamates as the nitrogen source and can be applied to a broad range of alkenes, including unactivated ones.<sup>[1][3]</sup>
- Silver (Ag) Catalysis: Silver-based catalysts, often in conjunction with BOX ligands, have emerged as effective for intramolecular aziridinations, providing a route to bicyclic aziridine structures.<sup>[2]</sup>
- Zirconium (Zr) Catalysis: Zirconium-based systems, using more readily available nitrogen sources like Chloramine-T, offer an alternative and practical approach to N-tosylaziridination.<sup>[4]</sup>

## II. Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize the performance of different catalytic systems in the enantioselective synthesis of **N-tosylaziridines** from various alkene substrates.

Table 1: Copper-Catalyzed Aziridination of Styrene Derivatives

Entry	Alkene Substrate	Catalyst System	N-Source	Yield (%)	e.e. (%)	Reference
1	Styrene	Cu(OTf) <sub>2</sub> / (R,R)-Ph-BOX	TsN=IPh	78	76	[5]
2	Styrene	CuHY / (R,R)-Ph-BOX	NsN=IPh	78	85	[5]
3	4-Chlorostyrene	CuHY / Bis(oxazoline)	NsN=IPh	-	>95	[6]
4	3-Chlorostyrene	CuHY / Bis(oxazoline)	NsN=IPh	-	>95	[6]
5	2-Chlorostyrene	CuHY / Bis(oxazoline)	NsN=IPh	-	>95	[6]

Table 2: Rhodium-Catalyzed Aziridination of Various Alkenes

Entry	Alkene Substrate	Catalyst System	N-Source	Yield (%)	e.e. (%)	Reference
1	Styrene	Rh <sub>2</sub> (S- tfpttl) <sub>4</sub>	TBPPhsNH <sub>2</sub> / PhI(OPiv) <sub>2</sub>	High	up to 99	[3]
2	Trisubstituted Alkenes	Rh <sub>2</sub> (S- tfpttl) <sub>4</sub>	TBPPhsNH <sub>2</sub> / PhI(OPiv) <sub>2</sub>	High	up to 99	[3]
3	Aliphatic Alkenes	Rh <sub>2</sub> (S- tfpttl) <sub>4</sub>	TBPPhsNH <sub>2</sub> / PhI(OPiv) <sub>2</sub>	High	up to 99	[3]

Table 3: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

Entry	Alkene Substrate	Catalyst System	Yield (%)	Reference
1	trans-4-Octene	Zirconium-based	79	[7]
2	cis-4-Octene	Zirconium-based	86	[7]
3	4-Methoxystyrene	Zirconium-based	95	[7]
4	2-Methylstyrene	Zirconium-based	84	[7]
5	2-Naphthyl-ethene	Zirconium-based	82	[7]

Table 4: Synthesis of **N-Tosylaziridines** from 2-Amino Alcohols

Entry	Starting Amino Alcohol	Method	Yield (%)	Reference
1	Aminoethanol	B	74	[8]
2	(S)-Alaninol	B	78	[8]
3	(S)-2-Aminobutanol	B	86	[8]
4	(S)-Valinol	A	75	[8]
5	(S)-Norleucinol	A	82	[8]
6	(S)-Leucinol	A	76	[8]

### III. Experimental Protocols

#### Protocol 1: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

This protocol is adapted from the zirconiumoxaziridine promoted aziridination of alkenes.[7][9]

**Materials:**

- Alkene (1.0 equiv)
- Zirconium Catalyst (e.g., a pre-catalyst that forms a zirconooxaziridine *in situ*)
- Chloramine-T trihydrate (1.5 equiv)
- Anhydrous Acetonitrile (MeCN)
- Molecular Sieves (4Å)

**Procedure:**

- To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).
- Add 4Å molecular sieves (approx. 100 mg).
- Add the zirconium catalyst (specified mol%).
- Add Chloramine-T trihydrate (0.15 mmol, 1.5 equiv).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically monitored by TLC or GC-MS).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and any solid residues.
- Wash the Celite pad with a small amount of ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a heptanes/ethyl acetate gradient) to afford the pure **N-tosylaziridine**.
- Characterize the product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. For chiral products, determine the enantiomeric excess by chiral HPLC analysis.

## Protocol 2: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method A)

This method is suitable for higher substituted amino alcohols.[\[8\]](#)

### Materials:

- 2-Amino alcohol (1.0 mmol)
- Tosyl chloride (2.2 mmol)
- Potassium carbonate ( $K_2CO_3$ ) (4.0 mmol)
- Anhydrous Acetonitrile (MeCN) (2.0 mL)
- Toluene

### Procedure:

- To a round-bottom flask containing the 2-amino alcohol (1.0 mmol), add anhydrous acetonitrile (2.0 mL) and potassium carbonate (4.0 mmol).
- Stir the suspension at room temperature.
- Add tosyl chloride (2.2 mmol) portion-wise to the stirred mixture.
- Continue stirring at room temperature for 6 hours.
- After 6 hours, add toluene (5 mL) to the reaction mixture.
- Filter off the solid inorganic salts and wash the solid with a small amount of toluene.
- Combine the filtrates and evaporate the solvents under reduced pressure.
- The crude product can be purified by crystallization, short-path distillation, or column chromatography.

## Protocol 3: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method B)

This method is preferred for the unsubstituted parent compound and less hindered amino alcohols.<sup>[8]</sup>

### Materials:

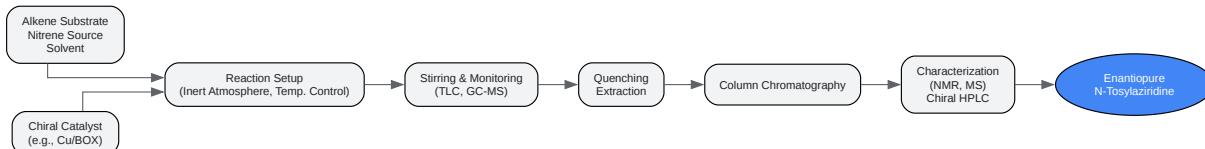
- 2-Amino alcohol (1.0 mmol)
- Tosyl chloride (2.5 mmol)
- Potassium hydroxide (KOH) (2.0 g)
- Water (2.0 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (2.0 mL)

### Procedure:

- In a flask, prepare a biphasic mixture of the 2-amino alcohol (1.0 mmol) in water (2.0 mL) and dichloromethane (2.0 mL).
- Add potassium hydroxide (2.0 g) and stir the mixture vigorously at room temperature.
- Add tosyl chloride (2.5 mmol) portion-wise to the vigorously stirred mixture.
- Continue stirring for 30 minutes.
- After 30 minutes, add ice and water to the reaction mixture.
- Separate the organic layer.
- Wash the organic layer with water, dry over magnesium sulfate ( $\text{MgSO}_4$ ), and evaporate the solvent under reduced pressure.
- Purify the crude product as described in Method A.

## IV. Visualizations

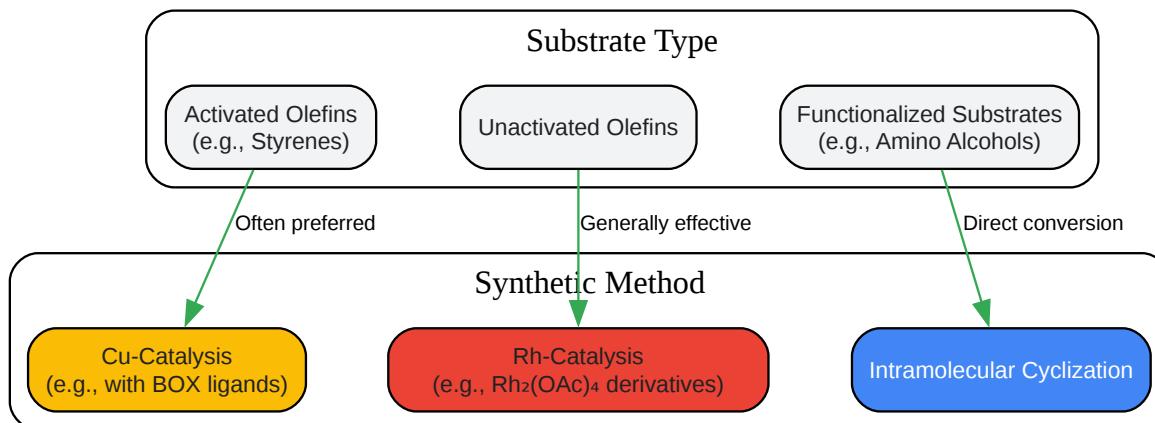
### Experimental Workflow for Catalytic Aziridination



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Caption: General experimental workflow for catalytic enantioselective aziridination.

### Logical Relationship of Synthetic Strategies



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Caption: Selection of synthetic strategy based on the alkene substrate.

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